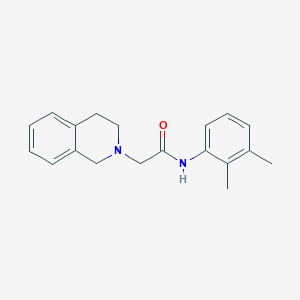
N-(2-chlorophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-chlorophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide belongs to the acridine and acridone family, compounds known for their diverse biological activities, including antitumor properties. Acridines and their derivatives have been widely studied for their binding to DNA, which is crucial for their biological activities.
Synthesis Analysis
The synthesis of related acridine derivatives typically involves multiple steps including condensation, cyclization, and functional group modifications. For example, in the synthesis of related compounds, initial steps might involve the formation of acridine-4-carboxylic acids from appropriate precursors followed by further functionalization (Gamage et al., 1997). Although specific methods for N-(2-chlorophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide are not detailed, similar pathways involving amide formation and chlorination are likely.
Molecular Structure Analysis
The molecular structure of acridine derivatives has been extensively studied, often revealing that these compounds intercalate into DNA. For instance, crystallographic studies have shown various conformations of acridine derivatives, reflecting their potential for biological interactions (Hudson et al., 1987).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2-chlorophenyl)-1,2,3,4-tetrahydroacridine-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O/c21-15-9-3-6-12-18(15)23-20(24)19-13-7-1-4-10-16(13)22-17-11-5-2-8-14(17)19/h1,3-4,6-7,9-10,12H,2,5,8,11H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYBBEXBGFVEOFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)NC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-chlorophenyl)sulfonyl]-3-[(methoxy-NNO-azoxy)acetyl]imidazolidine](/img/structure/B5879468.png)


![N-benzyl-2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5879492.png)


![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5879523.png)
![4-{[4-(2-thienylmethoxy)benzyl]amino}phenol](/img/structure/B5879531.png)



![3-{[(acetylamino)carbonothioyl]amino}-2-methylbenzoic acid](/img/structure/B5879555.png)
